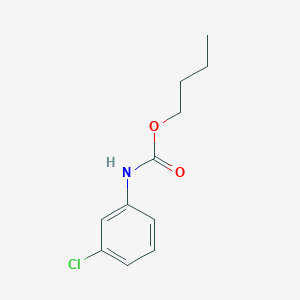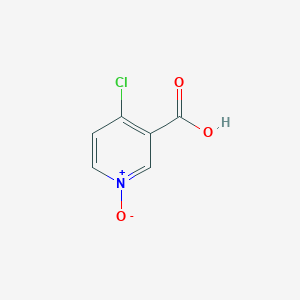![molecular formula C14H13ClN4O2 B14746277 4-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-N,N-dimethylaniline CAS No. 3150-84-3](/img/structure/B14746277.png)
4-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-N,N-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-N,N-dimethylaniline is an organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is known for its bright coloration and is used in various applications, including textile dyeing and as a pH indicator.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-N,N-dimethylaniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-chloro-4-nitroaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with N,N-dimethylaniline in an alkaline medium to yield the desired azo compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to prevent side reactions and degradation of the product.
Análisis De Reacciones Químicas
Types of Reactions
4-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-N,N-dimethylaniline has several scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Widely used in the textile industry for dyeing fabrics
Mecanismo De Acción
The compound exerts its effects primarily through its azo group. The azo group can undergo reversible redox reactions, which are crucial for its function as a dye. In biological systems, the compound can interact with cellular components, leading to changes in coloration that are useful for staining and visualization .
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(E)-(4-Nitrophenyl)diazenyl]-1-naphthol
- 4-[(E)-(4-Nitrophenyl)diazenyl]aniline
- 4-[(E)-(2-Chloro-5-nitrophenyl)diazenyl]-N,N-dimethylaniline
Uniqueness
4-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-N,N-dimethylaniline is unique due to the presence of both chloro and nitro groups on the aromatic ring, which enhances its electron-withdrawing properties. This makes it more stable and less prone to degradation compared to other azo dyes .
Propiedades
Número CAS |
3150-84-3 |
|---|---|
Fórmula molecular |
C14H13ClN4O2 |
Peso molecular |
304.73 g/mol |
Nombre IUPAC |
4-[(2-chloro-4-nitrophenyl)diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C14H13ClN4O2/c1-18(2)11-5-3-10(4-6-11)16-17-14-8-7-12(19(20)21)9-13(14)15/h3-9H,1-2H3 |
Clave InChI |
GUMVUIYWNPHCHH-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-dihydroindol-2-one](/img/structure/B14746198.png)
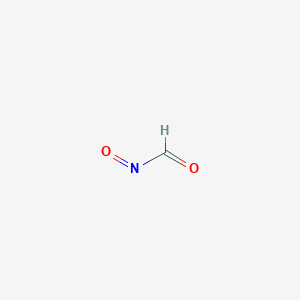
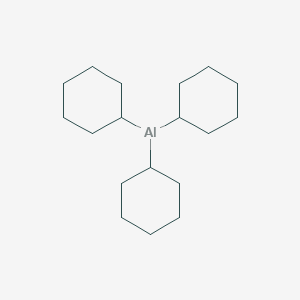
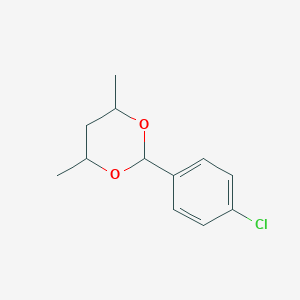

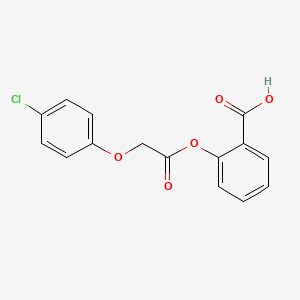
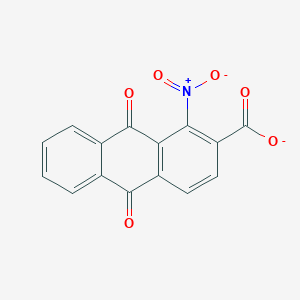

![(3Z)-3-[(4-methylphenyl)methylidene]-1-benzofuran-2-one](/img/structure/B14746250.png)


